molecular formula C10H18O3 B1669401 Cyclobutyrol CAS No. 512-16-3

Cyclobutyrol

Cat. No.: B1669401
CAS No.: 512-16-3
M. Wt: 186.25 g/mol
InChI Key: NIVFTEMPSCMWDE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cyclobutyrol plays a significant role in biochemical reactions, particularly in the liver. It interacts with enzymes and proteins involved in bile production and lipid secretion

Cellular Effects

This compound has profound effects on various types of cells, especially hepatocytes, the primary cell type in the liver. It influences cell function by modulating bile production and lipid secretion

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a choleretic agent. It exerts its effects at the molecular level by interacting with certain biomolecules involved in bile production and lipid secretion

Metabolic Pathways

This compound is involved in the metabolic pathways related to bile production and lipid secretion It likely interacts with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyrol can be synthesized through various organic synthesis methods. One common approach involves the reaction of cyclohexanone with butyric acid in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process. The process begins with the preparation of cyclohexanone, followed by its reaction with butyric acid under optimized conditions. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyrol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed:

Scientific Research Applications

Cyclobutyrol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Cyclobutyrol belongs to the class of organic compounds known as cyclohexanols. Similar compounds include:

    Cyclohexanol: A simple alcohol with a cyclohexane ring.

    Cyclohexanone: A ketone derivative of cyclohexanol.

    Cyclohexaneacetic acid: A carboxylic acid derivative of cyclohexane.

Uniqueness: this compound is unique due to its specific structure, which includes a hydroxy group and a carboxypropyl group on a cyclohexane ring. This unique structure contributes to its specific choleretic activity and its ability to inhibit biliary lipid secretion .

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVFTEMPSCMWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1130-23-0 (hydrochloride salt)
Record name Cyclobutyrol [INN:DCF]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID00862084
Record name Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy-
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-16-3
Record name α-Ethyl-1-hydroxycyclohexaneacetic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyrol [INN:DCF]
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Record name Cyclobutyrol
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Record name Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy-
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Record name Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy-
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Record name Cyclobutyrol
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Record name CYCLOBUTYROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for Cyclobutyrol's choleretic effect?

A1: this compound induces choleresis, an increase in bile flow, primarily through a bile acid-independent mechanism. [, ] This means its effect on bile flow is not directly related to stimulating bile acid secretion. Research suggests its choleretic action is related to its pharmacokinetic properties and how it is excreted from the liver. []

Q2: How does this compound affect the secretion of different components of bile?

A2: While this compound increases overall bile flow, it selectively reduces the secretion of biliary lipids, specifically cholesterol and phospholipids. [, , ] Interestingly, it does not significantly modify bile acid secretion. [] This uncoupling effect on lipid secretion is a key characteristic of this compound's action.

Q3: Where in the liver does this compound exert its effects on biliary lipid secretion?

A3: Studies using isolated perfused rat livers suggest that this compound likely acts at the level of the canalicular membrane, which is the site of bile formation. [] It appears to interfere with the processes involved in the transport of cholesterol and phospholipids into the bile canaliculi without affecting bile acid secretion or intracellular vesicular transport. []

Q4: Are there any known structural analogs of this compound that exhibit similar effects on biliary lipid secretion?

A4: While the provided research focuses specifically on this compound, it mentions that "a number of organic anions are known to decrease biliary secretion of cholesterol and phospholipid without affecting bile acid secretion." [] This suggests that structural modifications of this compound or exploration of other organic anions could lead to the discovery of compounds with similar or even enhanced properties.

Q5: What are the potential implications of this compound's selective effects on biliary lipid secretion?

A5: By decreasing biliary cholesterol and phospholipid secretion without affecting bile acids, this compound administration leads to a statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios and in the lithogenic index of the bile. [] This modification of bile composition could be of interest for conditions where altering the balance of biliary lipids is therapeutically relevant, such as in gallstone prevention.

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